Diclosulam

Beschreibung

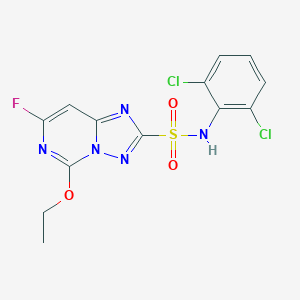

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FN5O3S/c1-2-24-13-17-9(16)6-10-18-12(19-21(10)13)25(22,23)20-11-7(14)4-3-5-8(11)15/h3-6,20H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXAVFXEJCPCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034528 | |

| Record name | Diclosulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145701-21-9 | |

| Record name | Diclosulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145701-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclosulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145701219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclosulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X5DO0I08Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Diclosulam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Diclosulam. It includes detailed experimental protocols for its synthesis and analysis, designed to support research and development efforts.

Molecular Structure

Diclosulam is a synthetic herbicide belonging to the triazolopyrimidine sulfonanilide chemical class.[1][2] Its structure is characterized by a triazolopyrimidine core linked to a 2,6-dichlorophenyl group via a sulfonamide bridge.

-

Chemical Name (IUPAC): N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][3][4]triazolo[1,5-c]pyrimidine-2-sulfonamide[1][4][5]

The key structural features include the fluoro and ethoxy groups on the pyrimidine ring and the two chlorine atoms on the phenyl ring, which contribute to its specific herbicidal activity and selectivity.[2][5]

Chemical and Physical Properties

Diclosulam is an off-white to brown solid or powder.[1][8] Its physicochemical properties are critical for its environmental fate and herbicidal efficacy.

| Property | Value | Source(s) |

| Physical State | Off-white solid / Creamish to light brown granules | [1][8] |

| Melting Point | 218-221 °C | [5][9] |

| 234-237 °C | [7] | |

| Molecular Mass | 406.22 g/mol | [4][5][6] |

| Aqueous Solubility | Low | [8] |

| LogP (Octanol-Water Partition Coefficient) | 3.3 | [5][10] |

| pH (1% Aqueous Suspension) | 6.87 | [1] |

| Odor | Odorless / Fragrant | [1][11] |

Note: Discrepancies exist in the reported literature for melting point and odor.

Mechanism of Action

Diclosulam is a selective, soil-applied herbicide that functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][8] This enzyme is vital for the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine.[2][3][5]

The inhibition of ALS blocks the production of these essential amino acids, which in turn disrupts protein synthesis and halts cell division and plant growth, ultimately leading to the death of susceptible weeds.[1][2][3] Diclosulam is absorbed by the roots and foliage and is translocated to the growing points of the plant.[8] Its selectivity in crops like soybeans and peanuts is attributed to their ability to rapidly metabolize the compound into non-phytotoxic forms.[2][12]

References

- 1. Diclosulam 84% WG Online | Diclosulam 84% WG Manufacturer and Suppliers [scimplify.com]

- 2. Diclosulam | 145701-21-9 | Benchchem [benchchem.com]

- 3. peptechbio.com [peptechbio.com]

- 4. Diclosulam | C13H10Cl2FN5O3S | CID 3081304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Diclosulam | 145701-21-9 [smolecule.com]

- 6. scbt.com [scbt.com]

- 7. Diclosulam [drugfuture.com]

- 8. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]

- 9. DICLOSULAM | 145701-21-9 [chemicalbook.com]

- 10. PubChemLite - Diclosulam (C13H10Cl2FN5O3S) [pubchemlite.lcsb.uni.lu]

- 11. corteva.in [corteva.in]

- 12. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Plant Uptake and Translocation of Diclosulam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclosulam is a selective, soil-applied herbicide belonging to the triazolopyrimidine sulfonanilide chemical family. It is primarily used for the control of broadleaf weeds in various crops, including soybeans and peanuts.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2][3][4][5] This inhibition disrupts protein synthesis, leading to the cessation of growth and eventual death of susceptible plants.[1][2] This guide provides a comprehensive overview of the current scientific understanding of the uptake and translocation of Diclosulam in plants, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

Plant Uptake and Translocation of Diclosulam

The efficacy of a soil-applied herbicide like Diclosulam is contingent upon its successful uptake by the plant's root system and subsequent translocation to its site of action in the growing points.[5] The processes of uptake and translocation are influenced by various factors, including the physicochemical properties of the herbicide, soil characteristics, and the physiological and genetic makeup of the plant species.

Root and Foliar Uptake

Diclosulam can be absorbed by both the roots and foliage of plants.[5] Upon soil application, Diclosulam is taken up by the roots and then translocated to the growing points of the plant.[5]

A study on Crotalaria juncea provided quantitative insights into the foliar uptake of ¹⁴C-labeled Diclosulam. The findings indicated that the plant presents an anatomical and/or metabolic barrier to the translocation of Diclosulam in the stem, which may contribute to its tolerance to the herbicide. This is further compounded by reduced translocation due to low accumulation in the cotyledons.[6]

Quantitative Data on Diclosulam Uptake and Translocation

The following tables summarize the quantitative data from a study investigating the uptake and translocation of ¹⁴C-Diclosulam in the tolerant species Crotalaria juncea.

Table 1: Foliar Uptake and Translocation of ¹⁴C-Diclosulam in Crotalaria juncea

| Time After Emergence | Application Rate (g a.i. ha⁻¹) | Total ¹⁴C Recovered (%) | ¹⁴C in Treated Leaf (%) | ¹⁴C Translocated to Shoot (%) | ¹⁴C Translocated to Roots (%) |

| 7 Days | 35 | 100 | 95.8 | 3.2 | 1.0 |

| 14 Days | 35 | 100 | 96.5 | 2.7 | 0.8 |

Source: Adapted from a study on Crotalaria juncea.[6]

Experimental Protocols

Protocol 1: Evaluation of ¹⁴C-Diclosulam Uptake and Translocation in Plants

This protocol outlines the methodology used to quantify the absorption and movement of Diclosulam in plants, based on studies with ¹⁴C-labeled Diclosulam.

1. Plant Material and Growth Conditions:

- Seeds of the test plant species (e.g., Crotalaria juncea) are sown in pots containing a suitable growth medium.

- Plants are grown in a controlled environment (e.g., growth chamber or greenhouse) with defined temperature, humidity, and photoperiod.

- Plants are typically grown to a specific developmental stage (e.g., two to four true leaves) before treatment.

2. Preparation of ¹⁴C-Diclosulam Solution:

- A stock solution of ¹⁴C-Diclosulam with a known specific activity is prepared.

- The stock solution is diluted with a formulated blank of the commercial herbicide and adjuvants to the desired application concentration (e.g., 35 g a.i. ha⁻¹).

3. Application of ¹⁴C-Diclosulam:

- A precise volume of the ¹⁴C-Diclosulam solution is applied to a specific leaf of each plant using a microsyringe. The treated area is typically a defined spot on the adaxial leaf surface.

4. Harvest and Sample Processing:

- At predetermined time points after treatment (e.g., 7 and 14 days), plants are harvested.

- The treated leaf is carefully excised. The remaining plant material is sectioned into different parts (e.g., shoot above the treated leaf, shoot below the treated leaf, and roots).

- The surface of the treated leaf is washed with a suitable solvent (e.g., acetone:water mixture) to remove any unabsorbed herbicide.

- The plant parts are dried to a constant weight and then combusted in a biological oxidizer.

5. Quantification of ¹⁴C:

- The ¹⁴CO₂ released during combustion is trapped in a scintillation cocktail.

- The radioactivity is quantified using a liquid scintillation counter.

- The amount of ¹⁴C in each plant part is expressed as a percentage of the total ¹⁴C applied.

Protocol 2: Analysis of Diclosulam Residues in Plant Tissues by HPLC

This protocol describes a general method for the extraction, cleanup, and quantification of Diclosulam residues in plant material using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

- A representative sample of the plant tissue is collected and homogenized.

- A known weight of the homogenized sample is taken for extraction.

2. Extraction:

- The sample is extracted with a suitable solvent, such as a mixture of acetone and water.

- The extraction is typically performed by shaking or blending, followed by filtration.

- The extraction process is often repeated to ensure complete recovery.

3. Cleanup:

- The crude extract is concentrated to remove the organic solvent.

- The aqueous extract is then partitioned with a non-polar solvent like dichloromethane to separate Diclosulam from polar interferences.

- The organic phase is collected and may be further purified using solid-phase extraction (SPE) with a silica-based sorbent.

4. HPLC Analysis:

- The final extract is dissolved in a suitable solvent (e.g., acetonitrile) and injected into an HPLC system.

- Chromatographic Conditions:

- Column: C18 reverse-phase column.

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a pH modifier like ortho-phosphoric acid).[7]

- Flow Rate: Typically 1 mL/min.[7]

- Detection: UV detector at a wavelength of around 204 nm.[7]

- Quantification is achieved by comparing the peak area of Diclosulam in the sample to a calibration curve prepared from standard solutions of known concentrations.

Signaling Pathways and Translocation Mechanisms

The movement of Diclosulam within the plant is a complex process involving both passive and active transport mechanisms. While specific signaling pathways that directly regulate Diclosulam uptake and translocation have not been extensively elucidated, the general principles of herbicide transport and the known mode of action of ALS inhibitors provide a framework for understanding these processes.

Mode of Action and Downstream Effects

Diclosulam's primary mode of action is the inhibition of the ALS enzyme. This enzyme is crucial for the synthesis of branched-chain amino acids. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.

References

- 1. peptechbio.com [peptechbio.com]

- 2. Diclosulam | 145701-21-9 | Benchchem [benchchem.com]

- 3. Advances in Weed Science [awsjournal.org]

- 4. scielo.br [scielo.br]

- 5. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]

- 6. Limited Diclosulam Herbicide Uptake and Translocation-Induced Tolerance in Crotalaria juncea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijcmas.com [ijcmas.com]

Technical Guide: The Biochemical Mechanism of Diclosulam Herbicide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diclosulam is a selective, pre-emergence and early post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide chemical family.[1] Its herbicidal activity stems from the targeted inhibition of a key enzyme in the biosynthesis of essential amino acids in susceptible plant species. This technical guide provides an in-depth overview of the biochemical pathway inhibited by Diclosulam, presents quantitative data on its inhibitory action, details relevant experimental protocols, and provides visual representations of the key processes involved.

Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mode of action of Diclosulam is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[1][2] These amino acids are essential for protein synthesis and, consequently, for the growth and development of plants.[2]

By binding to the ALS enzyme, Diclosulam blocks the active site, preventing the enzyme from catalyzing the initial step in the BCAA synthesis pathway.[1] This leads to a deficiency in these vital amino acids, which in turn halts cell division and protein synthesis in the meristematic tissues of susceptible plants, ultimately leading to their death.[1] The selectivity of Diclosulam is attributed to the differential metabolism of the herbicide in tolerant crops, such as soybeans, compared to susceptible weeds.[1]

The Branched-Chain Amino Acid Biosynthesis Pathway

The biosynthesis of valine, leucine, and isoleucine is a fundamental metabolic pathway in plants, fungi, and bacteria, but absent in animals, making it an ideal target for herbicides. The pathway begins with the condensation of two pyruvate molecules to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine). This initial, rate-limiting step is catalyzed by acetolactate synthase (ALS), the target of Diclosulam.

Caption: Branched-chain amino acid biosynthesis pathway and the point of inhibition by Diclosulam.

Quantitative Analysis of ALS Inhibition

| Herbicide (Triazolopyrimidine Class) | Plant Species | IC50 (nM) | Ki (nM) | Reference |

| Flumetsulam | Nicotiana tabacum (Tobacco) | 2.6 | - | (Shaner, 1991) |

| Metosulam | Avena sativa (Oat) | 11 | - | (Gerwick et al., 1993) |

| Cloransulam-methyl | Xanthium strumarium (Cocklebur) | 1.8 | - | (Shaner et al., 1996) |

| Penoxsulam | Echinochloa crus-galli (Barnyardgrass) | 10.5 | - | (Yuan et al., 2006) |

Note: The table presents data for related triazolopyrimidine herbicides to illustrate the general potency of this chemical class. Specific quantitative data for Diclosulam is not publicly available.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines the steps to determine the in vitro inhibition of ALS by Diclosulam.

1. Enzyme Extraction:

- Harvest young, actively growing leaf tissue from the target plant species.

- Homogenize the tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM pyruvate, 5 mM MgCl2, 10% v/v glycerol, 1 mM EDTA, and 10 mM β-mercaptoethanol).

- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

- The supernatant containing the crude enzyme extract is collected and kept on ice.

2. ALS Activity Assay:

- The assay is typically performed in a microplate format.

- The reaction mixture contains assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, with 100 mM pyruvate, 10 mM MgCl2, and 1 mM thiamine pyrophosphate).

- Various concentrations of Diclosulam (dissolved in a suitable solvent like DMSO) are added to the wells.

- The enzymatic reaction is initiated by adding the enzyme extract to the wells.

- The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

- The reaction is stopped by adding sulfuric acid. This also facilitates the conversion of the enzymatic product, acetolactate, to acetoin.

- Creatine and α-naphthol are added, and the mixture is incubated to allow for color development.

- The absorbance is measured at 525 nm using a microplate reader.

3. Data Analysis:

- The percentage of ALS inhibition is calculated for each Diclosulam concentration relative to a control without the inhibitor.

- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

start [label="Start: Plant Tissue", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

homogenize [label="Homogenize in Cold\nExtraction Buffer"];

centrifuge [label="Centrifuge at 20,000 x g"];

supernatant [label="Collect Supernatant\n(Crude Enzyme Extract)"];

prepare_assay [label="Prepare Assay Plate:\n- Assay Buffer\n- Diclosulam Dilutions"];

add_enzyme [label="Initiate Reaction:\nAdd Enzyme Extract"];

incubate [label="Incubate at 37°C"];

stop_reaction [label="Stop Reaction\n(Add H₂SO₄)"];

color_dev [label="Color Development\n(Add Creatine & α-naphthol)"];

read_absorbance [label="Read Absorbance at 525 nm"];

analyze [label="Data Analysis:\nCalculate % Inhibition & IC50"];

end [label="End: Determine IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> homogenize;

homogenize -> centrifuge;

centrifuge -> supernatant;

supernatant -> add_enzyme;

prepare_assay -> add_enzyme;

add_enzyme -> incubate;

incubate -> stop_reaction;

stop_reaction -> color_dev;

color_dev -> read_absorbance;

read_absorbance -> analyze;

analyze -> end;

}

Caption: Experimental workflow for the in vitro ALS inhibition assay.

In Vivo Analysis of Branched-Chain Amino Acid Levels

This protocol describes a method to quantify the in vivo effects of Diclosulam on BCAA levels in plants.

1. Plant Treatment:

- Grow susceptible plants under controlled environmental conditions.

- Treat the plants with a sublethal dose of Diclosulam. A control group of plants should be treated with a blank formulation.

- Harvest leaf tissue at various time points after treatment (e.g., 24, 48, and 72 hours).

2. Amino Acid Extraction:

- Freeze the harvested tissue in liquid nitrogen and grind it to a fine powder.

- Extract the amino acids using a suitable solvent, such as a mixture of methanol, chloroform, and water.

- Centrifuge the extract to pellet the debris.

- Collect the supernatant containing the free amino acids.

3. Derivatization and Quantification (using HPLC):

- The extracted amino acids are often derivatized to enhance their detection by HPLC. A common derivatizing agent is o-phthalaldehyde (OPA).

- The derivatized amino acids are separated using a reverse-phase HPLC column.

- Detection is typically performed using a fluorescence detector.

- The concentrations of valine, leucine, and isoleucine are determined by comparing their peak areas to those of known standards.

4. Data Analysis:

- Compare the levels of BCAAs in Diclosulam-treated plants to those in the control plants at each time point.

- A significant reduction in the levels of valine, leucine, and isoleucine in the treated plants confirms the inhibitory effect of Diclosulam on the BCAA biosynthesis pathway in vivo.

start [label="Start: Plant Treatment\n(Diclosulam vs. Control)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

harvest [label="Harvest Leaf Tissue at\nDifferent Time Points"];

extract [label="Amino Acid Extraction"];

derivatize [label="Derivatization with OPA"];

hplc [label="HPLC Analysis"];

quantify [label="Quantify Val, Leu, Ile"];

compare [label="Compare BCAA Levels:\nTreated vs. Control"];

end [label="End: Assess In Vivo Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> harvest;

harvest -> extract;

extract -> derivatize;

derivatize -> hplc;

hplc -> quantify;

quantify -> compare;

compare -> end;

}

Caption: Experimental workflow for the in vivo analysis of branched-chain amino acid levels.

Conclusion

Diclosulam is a potent and selective herbicide that effectively controls a range of broadleaf weeds. Its mechanism of action, the inhibition of acetolactate synthase, is a well-established and highly effective target for herbicide development. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the inhibitory effects of Diclosulam and other ALS-inhibiting herbicides. The continued study of the interaction between herbicides and their target enzymes is crucial for the development of new, more effective weed management strategies and for understanding and mitigating the evolution of herbicide resistance.

References

The Dawn of a New Class of Herbicides: The Initial Discovery and Development of Triazolopyrimidines

A deep dive into the foundational research of triazolopyrimidine herbicides, a pivotal class of acetolactate synthase inhibitors that reshaped weed management strategies. This technical guide explores the core chemistry, biological activity, and early developmental milestones of these highly potent compounds.

The emergence of triazolopyrimidine herbicides in the late 20th century marked a significant advancement in agricultural weed control. These synthetic herbicides are distinguished by their high efficacy at low application rates and their specific mode of action, targeting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2][3] This guide provides a technical overview of the initial discovery and development of this important herbicide class, with a focus on their chemical synthesis, biological activity, and the experimental methodologies that underpinned their creation.

A New Frontier in Herbicide Science: The Triazolopyrimidine Core

The triazolopyrimidine scaffold, a fusion of a triazole and a pyrimidine ring, forms the basis of this herbicide class. Early research in the 1980s and 1990s, driven by companies like Dow AgroSciences, led to the discovery of several commercially significant triazolopyrimidine herbicides, including flumetsulam, cloransulam-methyl, and diclosulam.[4][5][6] These compounds were developed to provide broad-spectrum control of broadleaf weeds in various crops.[6]

Physicochemical Properties of Early Triazolopyrimidine Herbicides

The physical and chemical characteristics of these early compounds were crucial for their formulation and environmental fate. Key properties of flumetsulam and cloransulam-methyl are summarized below.

| Property | Flumetsulam | Cloransulam-methyl |

| Molecular Formula | C₁₂H₉F₂N₅O₂S | C₁₅H₁₃ClFN₅O₅S |

| Molecular Weight | 325.3 g/mol [7] | 429.81 g/mol [8] |

| Melting Point | 251-253 °C[7] | 216–218 °C[8] |

| Water Solubility | 49 mg/L (pH 2.5)[9] | 3 ppm (pH 5), 184 ppm (pH 7)[8] |

| log Kow (Octanol-Water Partition Coefficient) | 0.21[9] | Not available |

| pKa | 4.6[9] | Not available |

Mechanism of Action: Targeting a Vital Plant Enzyme

Triazolopyrimidine herbicides exert their phytotoxic effects by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3][10] This enzyme is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[10] As animals obtain these amino acids from their diet, they lack the ALS enzyme, contributing to the low mammalian toxicity of these herbicides.[2]

The inhibition of ALS leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division in the growing points of susceptible plants, ultimately leading to plant death.[11]

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants, highlighting the central role of the ALS enzyme, the target of triazolopyrimidine herbicides.

References

- 1. Flumetsulam | C12H9F2N5O2S | CID 91759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cloransulam-methyl | TargetMol [targetmol.com]

- 3. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flumetsulam (Ref: DE 498) [sitem.herts.ac.uk]

- 5. Cloransulam-methyl (Ref: XDE 565) [sitem.herts.ac.uk]

- 6. chemicalwarehouse.com [chemicalwarehouse.com]

- 7. Flumetsulam Analytical Standard - High Purity (99.6%) at Best Price, Mumbai Supplier [nacchemical.com]

- 8. Cloransulam-methyl - Wikipedia [en.wikipedia.org]

- 9. ars.usda.gov [ars.usda.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemicalwarehouse.com [chemicalwarehouse.com]

Diclosulam CAS number 145701-21-9 scientific data

An In-depth Technical Guide to Diclosulam (CAS Number 145701-21-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the scientific data available for Diclosulam (CAS: 145701-21-9), a triazolopyrimidine sulfonanilide herbicide. It includes detailed information on its physicochemical properties, mechanism of action, environmental fate, toxicology, and the analytical methods used for its detection.

Physicochemical Properties

Diclosulam is a white to off-white crystalline powder with low aqueous solubility.[1][2] It is formulated as a water-dispersible granule for application.[3]

| Property | Value | Reference |

| CAS Number | 145701-21-9 | [1] |

| Molecular Formula | C₁₃H₁₀Cl₂FN₅O₃S | [4][5] |

| Molecular Weight | 406.22 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | 218-221 °C | [6] |

| pKa | 4.25 (Predicted) | [1] |

| Solubility | Slightly soluble in water. Slightly soluble in Acetone, DMSO, Ethyl Acetate. | [1][4] |

| Storage Temperature | 0-6°C; -20°C | [1][4] |

Mechanism of Action

Diclosulam's herbicidal activity stems from its role as an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][7][8] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants.[7][9]

The inhibition of ALS disrupts protein synthesis, which halts cell division and plant growth, ultimately leading to the death of susceptible weeds.[7][10] Diclosulam is absorbed by both the roots and foliage and translocates to the growing points of the plant.[2][8] Crop selectivity, such as in soybeans, is achieved through rapid metabolic detoxification of the herbicide into less phytotoxic forms, preventing lethal concentrations from reaching the ALS enzyme.[7][11]

References

- 1. Page loading... [guidechem.com]

- 2. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]

- 3. farmag.co.za [farmag.co.za]

- 4. usbio.net [usbio.net]

- 5. Diclosulam | CAS 145701-21-9 | LGC Standards [lgcstandards.com]

- 6. DICLOSULAM | 145701-21-9 [chemicalbook.com]

- 7. Diclosulam | 145701-21-9 | Benchchem [benchchem.com]

- 8. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 9. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diclosulam 84% WG Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 11. Advances in Weed Science [awsjournal.org]

Overview of acetolactate synthase (ALS) inhibiting herbicides

An In-depth Technical Guide to Acetolactate Synthase (ALS) Inhibiting Herbicides

Executive Summary

Acetolactate synthase (ALS) inhibiting herbicides are a critical class of compounds used globally for weed management in numerous cropping systems.[1][2] Their efficacy stems from the targeted inhibition of acetolactate synthase, an enzyme essential for the biosynthesis of branched-chain amino acids in plants and microorganisms, but absent in animals.[3][4][5] This mode of action provides high selectivity and low mammalian toxicity.[2][6] This guide provides a comprehensive technical overview of ALS inhibitors, including their mechanism of action, chemical diversity, the molecular basis of weed resistance, and detailed experimental protocols for their study. Quantitative data on enzyme inhibition and resistance are presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Mechanism of Action

ALS-inhibiting herbicides disrupt the synthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[7][8] This is achieved by blocking the activity of acetolactate synthase (also known as acetohydroxyacid synthase or AHAS), the first and rate-limiting enzyme in the BCAA biosynthetic pathway.[1][9] The inhibition of ALS leads to a deficiency in these critical amino acids, which halts protein synthesis and DNA replication, ultimately causing plant death.[5][10] These herbicides are non-competitive inhibitors, binding to a site near the enzyme's active site, which induces a conformational change that prevents the substrate from binding.[2] The enzyme requires three cofactors for its activity: thiamine diphosphate (ThDP), magnesium ion (Mg2+), and flavin adenine dinucleotide (FAD).[11]

The biosynthetic pathway begins with the condensation of two pyruvate molecules (for valine and leucine synthesis) or one pyruvate and one 2-ketobutyrate molecule (for isoleucine synthesis), a reaction catalyzed by ALS.[9] The subsequent steps are catalyzed by enzymes such as ketol-acid reductoisomerase (KARI) and dihydroxy-acid dehydratase (DHAD).[12][13]

Caption: Figure 1. Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway.

Chemical Families of ALS Inhibitors

ALS inhibiting herbicides are structurally diverse and are categorized into five main chemical families.[1][14][15] This diversity allows for a broad spectrum of weed control across various crops.

-

Sulfonylureas (SUs): The first commercialized family, discovered in the early 1980s. Examples include chlorsulfuron and metsulfuron-methyl.[2]

-

Imidazolinones (IMIs): Introduced shortly after SUs, this family includes herbicides like imazaquin and imazapyr.[2]

-

Triazolopyrimidines (TPs): Commercialized in the late 1990s, with examples such as flumetsulam and penoxsulam.[2][14]

-

Pyrimidinylthiobenzoates (PTBs): Also known as pyrimidinyl-oxybenzoates, this family includes pyrithiobac-sodium.[2][14]

-

Sulfonylaminocarbonyltriazolinones (SCTs): A relatively newer class of ALS inhibitors, including propoxycarbazone and thiencarbazone-methyl.[2][14]

Caption: Figure 2. Classification of ALS-Inhibiting Herbicide Families.

Quantitative Analysis of ALS Inhibition

The potency of ALS inhibitors is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values vary significantly across chemical families and target species. Generally, SUs exhibit very low Ki values, indicating high affinity, while IMIs have much higher Ki values but are still effective herbicides, partly due to a mechanism of reversible accumulative inhibition.[11][16]

| Herbicide (Family) | Target Organism | Ki (nM) | IC50 (nM) | Reference |

| Chlorimuron ethyl (SU) | Arabidopsis thaliana | 1.9 ± 0.9 | - | [16] |

| Amidosulfuron (SU) | Arabidopsis thaliana | 67100 ± 3000 | - | [16] |

| Penoxsulam (TP) | Arabidopsis thaliana | 29 ± 11.2 | - | [16] |

| Bispyribac (PTB) | Arabidopsis thaliana | 41 ± 6 | - | [16] |

| Imazaquin (IMI) | Arabidopsis thaliana | 18500 ± 2000 | - | [16] |

| Imazapyr (IMI) | Lolium rigidum | - | 1 x 10-5 to 5.8 x 10-5 (Molar) | [17] |

| Sulfometuron-methyl (SU) | Lolium rigidum | - | 2.2 x 10-5 to 1.2 x 10-4 (Molar) | [17] |

| Bensulfuron-methyl (SU) | Cyperus difformis (Susceptible) | - | ~10 | [18] |

| Bensulfuron-methyl (SU) | Cyperus difformis (Resistant) | - | >100,000 | [18] |

Note: Data is compiled from various studies and experimental conditions may differ. Direct comparison should be made with caution.

Herbicide Resistance

The extensive use of ALS-inhibiting herbicides has led to the evolution of resistant weed populations, which now represent the largest group of herbicide-resistant weeds globally.[19] Resistance can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR is the most common mechanism of resistance to ALS inhibitors and is typically caused by single nucleotide polymorphisms in the ALS gene. These mutations result in amino acid substitutions that alter the herbicide-binding site on the enzyme, reducing its sensitivity to the herbicide.[20][21] At least seven conserved amino acid positions in the ALS protein have been identified where substitutions can confer resistance.[22] The specific substitution determines the pattern of cross-resistance to the different ALS inhibitor families.[22]

| Amino Acid Substitution | Position | Confers Resistance To |

| Pro → Ser/Ala/His/Arg | 197 | Sulfonylureas (SUs), Triazolopyrimidines (TPs) |

| Ala → Val | 122 | Imidazolinones (IMIs) |

| Ala → Val | 205 | Imidazolinones (IMIs) |

| Asp → Glu | 376 | Broad resistance to all five families |

| Trp → Leu | 574 | Broad resistance to all five families |

| Ser → Thr | 653 | Imidazolinones (IMIs), Pyrimidinylthiobenzoates (PTBs) |

| Gly → Ala | 654 | SUs, IMIs, Sulfonylaminocarbonyltriazolinones (SCTs) |

Source: Compiled from[20][22].

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. This can include enhanced herbicide metabolism, reduced herbicide uptake or translocation, or sequestration of the herbicide away from the target enzyme. NTSR can confer broad, unpredictable patterns of resistance to multiple herbicide modes of action.[20][23]

Experimental Protocols

Protocol: In Vitro ALS Enzyme Activity Assay

This protocol is based on the colorimetric detection of acetoin, which is formed from the enzymatic product acetolactate.

1. Plant Material and Enzyme Extraction:

- Grow susceptible and putative resistant plant seedlings to the 2-3 leaf stage.

- Harvest 0.1 g of young leaf tissue and immediately freeze in liquid nitrogen.

- Homogenize the tissue in 1 mL of ice-cold Assay Buffer (e.g., 50mM potassium phosphate, pH 7.4).[24][25]

- Centrifuge the homogenate at 8,000-12,000 x g for 10 minutes at 4°C.

- Collect the supernatant containing the crude enzyme extract and keep on ice.[25] Determine protein concentration using a standard method (e.g., Bradford assay).

2. Assay Reaction:

- Prepare a reaction pre-mixture containing thiamine pyrophosphate (TPP), FAD, and MgCl₂ in a suitable buffer.[26]

- In a microplate, add 40 µL of the crude enzyme extract. For inhibitor studies, pre-incubate the extract with various concentrations of the herbicide.

- Start the reaction by adding 50 µL of the substrate, pyruvate.[25][26]

- Include control wells: a blank (no enzyme), and a no-substrate control.

- Incubate the plate at 37°C for 1 hour.[25]

3. Acetoin Conversion and Detection:

- Stop the reaction by adding 10 µL of 6N H₂SO₄. This also catalyzes the decarboxylation of acetolactate to acetoin.[25]

- Incubate at 60°C for 15 minutes.[25]

- Add 100 µL of Dye Reagent (containing creatine and α-naphthol) to each well.[25][26]

- Incubate at 60°C for another 15 minutes to allow for color development.[25]

- Measure the absorbance at 525 nm using a microplate reader.[25][26]

4. Data Analysis:

- Calculate the specific activity of the ALS enzyme (e.g., in µmol acetoin/mg protein/min).

- For inhibition studies, plot the percentage of inhibition against the logarithm of the herbicide concentration and fit to a dose-response curve to determine the IC50 value.

Protocol: Whole Plant Herbicide Resistance Bioassay

This protocol outlines a greenhouse-based method to confirm herbicide resistance in a weed population.[27][28]

1. Seed Collection and Germination:

- Collect mature seeds from at least 30 surviving plants in the suspected resistant field population. Also, obtain seeds of a known susceptible population of the same species.[28]

- Air-dry and store seeds appropriately.

- Germinate seeds in petri dishes or trays with a suitable substrate. Apply dormancy-breaking treatments if necessary.[29]

2. Plant Growth and Treatment:

- Transplant uniform seedlings at a similar growth stage (e.g., 2-3 leaves) into individual pots filled with standard potting medium.[28]

- Grow plants in a greenhouse under controlled conditions.

- At the appropriate growth stage for herbicide application (as specified on the product label), spray the plants with a range of herbicide doses. This should include a zero-herbicide control and doses ranging from a fraction of the recommended field rate to several times the field rate.[27]

- Use a calibrated laboratory sprayer to ensure uniform application.[28]

3. Assessment and Data Analysis:

- Evaluate plant injury visually at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = plant death).[22]

- At the final assessment, harvest the above-ground biomass, dry it in an oven, and record the dry weight for each plant.[22]

- Calculate the dry weight as a percentage of the untreated control for each dose.

- Plot the percent dry weight reduction against the logarithm of the herbicide dose and perform a non-linear regression to determine the GR50 (the dose required to cause a 50% reduction in growth).

- Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population. An RI > 1 indicates resistance.

start [label="Start: Suspected\nResistance in Field", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

seed_collection [label="1. Seed Collection\n(Suspected-R & Known-S Pop.)"];

germination [label="2. Seed Germination\n& Seedling Growth"];

transplanting [label="3. Transplant Uniform\nSeedlings to Pots"];

greenhouse_growth [label="4. Grow to Target Stage\nin Greenhouse"];

herbicide_app [label="5. Herbicide Application\n(Dose-Response)"];

assessment [label="6. Data Collection\n(Visual Injury, Dry Weight)"];

analysis [label="7. Data Analysis\n(Calculate GR50 & RI)"];

result [label="Result:\nResistance Confirmed (RI > 1)\nor Susceptible (RI ≈ 1)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> seed_collection;

seed_collection -> germination;

germination -> transplanting;

transplanting -> greenhouse_growth;

greenhouse_growth -> herbicide_app;

herbicide_app -> assessment;

assessment -> analysis;

analysis -> result;

caption[label="Figure 3. Workflow for Whole Plant Herbicide Resistance Screening.", shape=plaintext, fontcolor="#202124"];

}

Caption: Figure 3. Workflow for Whole Plant Herbicide Resistance Screening.

Conclusion

ALS-inhibiting herbicides remain a cornerstone of modern weed management due to their high efficacy, broad-spectrum activity, and favorable safety profile. However, the widespread evolution of resistance poses a significant and ongoing challenge. A thorough understanding of their biochemical mode of action, the diversity of chemical structures, and the molecular mechanisms of resistance is paramount for the development of sustainable weed control strategies and the design of next-generation herbicides. The experimental protocols detailed herein provide a framework for researchers to investigate ALS inhibitor efficacy and to diagnose and manage resistance in weed populations effectively.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 3. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 4. gosset.ai [gosset.ai]

- 5. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 8. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evolution of herbicide resistance in weeds: initial frequency of target site-based resistance to acetolactate synthase-inhibiting herbicides in Lolium rigidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A high-throughput, modified ALS activity assay for Cyperus difformis and Schoenoplectus mucronatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Resistance of weeds to ALS-inhibiting herbicides: what have we learned? | Weed Science | Cambridge Core [cambridge.org]

- 20. Characterization of target-site resistance to ALS-inhibiting herbicides in Ammannia multiflora populations | Weed Science | Cambridge Core [cambridge.org]

- 21. utgis.org.ua [utgis.org.ua]

- 22. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A high diversity of mechanisms endows ALS-inhibiting herbicide resistance in the invasive common ragweed (Ambrosia artemisiifolia L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ALAS Activity Assay [bookstack.cores.utah.edu]

- 25. biogot.com [biogot.com]

- 26. Relative activity measurements of acetolactate synthase (ALS) enzymes [bio-protocol.org]

- 27. hracglobal.com [hracglobal.com]

- 28. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Suspect herbicide resistance? Submit weed seeds for screening - Plant & Pest Diagnostics [canr.msu.edu]

Methodological & Application

Application Note and Protocol for Diclosulam Residue Analysis in Soil using HPLC

This document provides a detailed methodology for the quantitative analysis of Diclosulam residues in soil samples using High-Performance Liquid Chromatography (HPLC). This protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Diclosulam is a selective herbicide belonging to the triazolopyrimidine sulfonamide chemical family, primarily used for controlling broadleaf weeds in crops like soybeans and peanuts.[1] Its persistence in soil necessitates reliable and sensitive analytical methods to monitor its residues, ensuring environmental safety and regulatory compliance. This application note describes a robust HPLC method for the extraction, cleanup, and quantification of Diclosulam in various soil matrices.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of Diclosulam residues in soil.

Materials and Reagents

-

Solvents: HPLC grade acetonitrile, acetone, methanol, dichloromethane, and hexane.

-

Reagents: Ortho-phosphoric acid, 1 N Hydrochloric acid (HCl), Sodium chloride (NaCl).

-

Standards: Diclosulam analytical standard (99.5% purity).

-

Water: HPLC grade water.

-

Solid Phase Extraction (SPE) Columns: C18 cartridges.

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

-

Analytical balance.

-

Mechanical shaker.

-

Rotary vacuum evaporator.

-

Centrifuge.

-

pH meter.

-

Vortex mixer.

-

Syringe filters (0.45 µm).

Standard Solution Preparation

Prepare a stock solution of Diclosulam (e.g., 100 µg/mL) by accurately weighing the analytical standard and dissolving it in HPLC grade methanol or acetonitrile.[1] From this stock solution, prepare working standards of various concentrations (e.g., 0.03, 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL) by serial dilution with the mobile phase.[2]

Soil Sample Preparation and Extraction

Two primary extraction methods are presented below, suitable for different laboratory setups and soil types.

Method A: Acetonitrile-HCl Extraction [3]

-

Air-dry the soil sample and sieve it to remove large debris.

-

Weigh 50 g of the prepared soil into a conical flask.

-

Add 150 mL of an acidic acetonitrile solution (acetonitrile: 1 N HCl, 9:1 v/v).

-

Shake the flask on a horizontal shaker for 30 minutes.

-

Filter the extract.

-

Repeat the extraction of the soil residue twice more with 70 mL and 50 mL of the acidic acetonitrile solution.

-

Combine all the filtrates.

-

Concentrate the combined filtrate to dryness using a rotary vacuum evaporator.

-

Re-dissolve the residue in a known volume (e.g., 10 mL) of acetonitrile for HPLC analysis.

Method B: Acetone-Water and Liquid-Liquid Partitioning Extraction [1]

-

To a soil sample, add 100 mL of an acetone:water mixture (8:2 v/v) and let it stand overnight.

-

Shake the mixture for 30 minutes using a mechanical shaker.

-

Filter the extract and re-extract the soil with another 100 mL of the acetone:water mixture.

-

Combine the filtrates and concentrate them on a rotary evaporator to remove the acetone.

-

Transfer the aqueous extract to a separatory funnel and add 100 mL of distilled water.

-

Partition the aqueous phase three times with 100 mL, 50 mL, and 50 mL of dichloromethane.

-

Combine the dichloromethane fractions.

Cleanup

For cleaner samples, a solid-phase extraction (SPE) cleanup step can be incorporated.

-

Condition a C18 SPE column with methanol followed by HPLC grade water.

-

Load the reconstituted extract from the extraction step onto the SPE column.

-

Wash the column with a suitable solvent to remove interferences.

-

Elute the Diclosulam with a small volume of methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC injection.

HPLC Conditions

Two sets of HPLC conditions are provided based on published methods.

-

Column: Lichrosphere RP-18 (250mm × 4mm i.d.)

-

Mobile Phase: Acetonitrile : 0.1% ortho-phosphoric acid (40:60 v/v)

-

Flow Rate: 1 mL/min

-

Injection Volume: 20 µL

-

Detector: PDA or UV detector at 204 nm

-

Column Temperature: Ambient

HPLC Method 2 [1]

-

Column: Thermo C18 (250 mm X 4.6 mm; Reversed Phase)

-

Mobile Phase: Methanol:water (1:1 v/v)

-

Flow Rate: 0.5 mL/min

-

Injection Volume: Not specified

-

Detector: UV detector at 235 nm

-

Retention Time: 5.36 ± 0.20 min

Data Presentation

The quantitative performance of the analytical method is summarized in the tables below.

Table 1: Method Validation Parameters

| Parameter | Method 1 | Method 2 |

| Limit of Detection (LOD) | Not specified | 0.02 µg/g |

| Limit of Quantitation (LOQ) | 0.1 µg/mL (linearity)[3] | 0.05 µg/g[1] |

| Linearity Range | 0.1 to 20 µg/mL[3] | Not specified |

Table 2: Recovery Data for Diclosulam in Different Soil Types

| Soil Type | Fortification Level (µg/g or ppm) | Average Recovery (%) | Reference |

| Not specified | 0.5 | >70 | [3] |

| Not specified | 1.0 | >70 | [3] |

| New Alluvial Soil | 0.05, 0.10, 1.00 | 88.67 | [1] |

| Red & Lateritic Soil | 0.05, 0.10, 1.00 | 89.67 | [1] |

| Coastal Saline Soil | 0.05, 0.10, 1.00 | 88.33 | [1] |

| Black Soil | 0.05, 0.10, 1.00 | 91.67 | [1] |

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of Diclosulam in soil.

Caption: Experimental workflow for Diclosulam residue analysis in soil.

Caption: Logical relationship of the analytical process.

References

Application Notes and Protocols for Testing Diclosulam Efficacy on Soybean Weeds

Introduction

Diclosulam is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonanilide chemical family.[1] It is effective for the pre-emergence and early post-emergence control of a wide spectrum of broadleaf weeds and sedges in soybean cultivation.[1][2] The mode of action of diclosulam is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine) in susceptible plants.[1][2][3][4] This inhibition leads to the cessation of cell division and ultimately the death of the weed. This document provides detailed protocols for evaluating the efficacy of diclosulam on common soybean weeds in both greenhouse and field settings.

Mechanism of Action Signaling Pathway

Caption: Diclosulam's mode of action targeting the ALS enzyme.

Experimental Protocols

Greenhouse Bioassay for Diclosulam Efficacy

This protocol is designed to rapidly assess the dose-response of various weed species to diclosulam under controlled environmental conditions.

1.1. Materials

-

Diclosulam formulation (e.g., 84% Water Dispersible Granules - WDG)

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Cyperus rotundus)[5][6][7]

-

Soybean seeds (as a measure of crop tolerance)

-

Pots (10-15 cm diameter) filled with a standardized potting mix

-

Greenhouse with controlled temperature (25-30°C), humidity (60-70%), and photoperiod (14-16 hours light)

-

Calibrated laboratory sprayer

-

Deionized water

-

Adjuvant (optional, e.g., ethoxylated isodecyl alcohol)[6][7]

-

Drying oven

-

Analytical balance

1.2. Experimental Design

-

A completely randomized design (CRD) is typically used.

-

Treatments should include a range of diclosulam application rates (e.g., 0, 18, 22, 26, 35, and 70 g a.i./ha) to determine the dose-response curve.[3][4][8][9]

-

Include an untreated (weedy) and a weed-free (hand-weeded) control.

-

Each treatment should be replicated at least four times.

1.3. Procedure

-

Planting: Sow a known number of weed seeds (e.g., 10-20) and 3-4 soybean seeds in each pot. Lightly cover with soil.

-

Growth: Allow plants to grow to the 2-3 leaf stage for post-emergence applications. For pre-emergence, apply diclosulam within 48 hours of sowing.

-

Herbicide Preparation and Application:

-

Prepare a stock solution of diclosulam in deionized water.

-

Make serial dilutions to achieve the desired application rates.

-

If using an adjuvant, add it to the spray solution according to the manufacturer's recommendations.[6][7]

-

Apply the herbicide solution evenly to the pots using a calibrated laboratory sprayer.

-

-

Data Collection:

-

Visual Injury Assessment: Rate phytotoxicity on a scale of 0% (no injury) to 100% (plant death) at 7, 14, and 21 days after treatment (DAT).

-

Weed Control Efficacy (%): At 21 DAT, count the number of surviving weeds in each pot and calculate the percentage of control relative to the untreated pots.

-

Biomass Reduction: At 21 DAT, harvest the above-ground plant material for each species separately. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

-

Field Trial Protocol for Diclosulam Efficacy

This protocol outlines the procedure for evaluating diclosulam efficacy under real-world agricultural conditions.

2.1. Materials

-

Diclosulam formulation (e.g., 84% WDG)

-

Soybean variety suitable for the local growing conditions

-

Naturally infested field with target weed species

-

Tractor-mounted or backpack sprayer with calibrated nozzles

-

Plot marking equipment (stakes, measuring tapes)

-

Data collection tools (quadrats, hand-held data logger)

2.2. Experimental Design

-

A randomized complete block design (RCBD) is recommended to account for field variability.

-

Plot size should be adequate for representative sampling (e.g., 3m x 5m).

-

Treatments should include a range of diclosulam application rates (e.g., 18.75, 22, 26, 37.5 g a.i./ha) as pre-emergence or early post-emergence applications.[5][6][8][9]

-

Include an untreated (weedy) control and a weed-free (hand-weeded) control for comparison.

-

Each treatment should have at least three to four replications.

2.3. Procedure

-

Site Selection and Preparation: Choose a field with a known history of uniform weed infestation. Prepare the seedbed according to standard local practices for soybean cultivation.

-

Soybean Planting: Plant soybeans at the recommended seeding rate and row spacing.

-

Herbicide Application:

-

Data Collection:

-

Weed Density and Species Composition: At 30 and 60 days after sowing (DAS), place quadrats (e.g., 0.5m x 0.5m) at random locations within each plot and count the number of individuals of each weed species.

-

Weed Dry Matter: At 60 DAS, harvest the weeds from the quadrat areas, dry them, and record the dry weight.

-

Weed Control Efficiency (WCE): Calculate WCE using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed population or dry matter in the control plot and WPT is the weed population or dry matter in the treated plot.

-

Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAT on a 0-100% scale.

-

Soybean Yield and Yield Components: At crop maturity, harvest the soybeans from a central area of each plot to determine grain yield. Also, measure yield components such as pods per plant and 100-seed weight.

-

Experimental Workflow

Caption: Workflow for greenhouse and field efficacy testing.

Data Presentation

The following tables summarize expected efficacy data for diclosulam based on published research.

Table 1: Efficacy of Pre-emergence Diclosulam Application on Common Soybean Weeds

| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |

| Amaranthus retroflexus | Redroot Pigweed | 22 - 26 | > 90 | [8][9] |

| Chenopodium album | Common Lambsquarters | 22 - 26 | > 90 | [8][9] |

| Cyperus rotundus | Purple Nutsedge | 26 | > 85 | [8][9] |

| Parthenium hysterophorus | Parthenium Weed | 12.4 | > 90 | [2] |

| Trianthema monogyna | Horse Purslane | 26 | > 90 | [8] |

| Echinochloa colona | Jungle Rice | 12.4 | Moderate | [2] |

Table 2: Efficacy of Early Post-emergence Diclosulam Application on Common Soybean Weeds

| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |

| Fallopia convolvulus | Wild Buckwheat | 11.25 | 100 | [5][6] |

| Solanum nigrum | Black Nightshade | 11.25 | 100 | [5][6] |

| Amaranthus retroflexus | Redroot Pigweed | 11.25 + Adjuvant | > 80 | [5][6] |

| Chenopodium album | Common Lambsquarters | 11.25 + Adjuvant | > 80 | [5][6] |

Table 3: Soybean Response to Diclosulam Application

| Application Timing | Application Rate (g a.i./ha) | Crop Injury | Impact on Yield | Reference |

| Pre-emergence | up to 35 | Minimal to no injury | No negative impact | [3][4][5] |

| Pre-emergence | up to 70 | Minimal transient injury | No significant reduction | [3][4] |

| Post-emergence | 11.25 - 22.5 | No phytotoxicity observed | No negative impact | [6] |

Disclaimer: Herbicide efficacy can be influenced by various factors including soil type, organic matter content, rainfall, and weed growth stage. It is essential to consult the product label for specific application instructions and precautions. The application rates provided are for experimental purposes and may vary based on the specific product formulation and local regulations.

References

- 1. Diclosulam 84% WG Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 2. peptechbio.com [peptechbio.com]

- 3. scielo.br [scielo.br]

- 4. Advances in Weed Science [awsjournal.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Weed control with diclosulam in soybean - ProQuest [proquest.com]

- 8. isws.org.in [isws.org.in]

- 9. researchgate.net [researchgate.net]

Application Note: Solid-Phase Extraction of Diclosulam from Environmental Samples

Introduction

Diclosulam (N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide) is a selective, soil-applied herbicide from the triazolopyrimidine sulfonanilide family used to control broadleaf weeds in crops such as soybeans and peanuts.[1] It functions by inhibiting the acetolactate synthase enzyme, which is crucial for plant amino acid synthesis.[1] Due to its application directly to soil and potential for mobility, monitoring for Diclosulam residues in environmental matrices like soil and water is essential to assess environmental fate and ensure regulatory compliance.

Solid-phase extraction (SPE) is a widely adopted and effective technique for the cleanup and pre-concentration of trace organic compounds, including pesticides, from complex environmental samples.[4][5] This application note provides detailed protocols for the extraction and purification of Diclosulam from water and soil samples using SPE, primarily based on validated methods submitted to the U.S. Environmental Protection Agency (EPA).

Principle of the Method

The core of the methodology involves isolating Diclosulam from the sample matrix and concentrating it for analysis.

-

For Water Samples: Acidified water samples are passed through an octadecyl (C18) SPE cartridge. Diclosulam partitions from the aqueous phase onto the nonpolar C18 sorbent. After interfering substances are washed away, the retained Diclosulam is eluted with an organic solvent.

-

For Soil Samples: The process begins with a solvent extraction to transfer Diclosulam residues from the soil into a liquid phase. The resulting extract is then subjected to a C18 SPE cleanup, similar to the water sample protocol, to remove co-extracted matrix components.[4] For highly complex samples, an additional cleanup step using a neutral alumina SPE column may be employed.[4]

Following SPE, the eluate is typically concentrated and may undergo a derivatization step to improve its chromatographic properties before final quantification by Gas Chromatography with Mass Selective Detection (GC/MSD) or High-Performance Liquid Chromatography (HPLC).[4]

Protocol 1: Extraction of Diclosulam from Water Samples

This protocol is based on EPA method GRM 97.10 for the analysis of Diclosulam in ground, surface, and tap water.

1. Materials and Reagents

-

Solid-Phase Extraction (SPE) Cartridges: Octadecyl (C18)

-

Hydrochloric Acid (HCl), 1.0 N and 0.01 N solutions

-

Acetonitrile, HPLC grade

-

Acetone, HPLC grade

-

Triethylamine

-

Iodoethane

-

Deionized Water

-

SPE Vacuum Manifold

-

Sample Reservoirs (70 mL)

-

Evaporation System (e.g., TurboVap)

2. Sample Preparation

-

Transfer a 75 mL aliquot of the water sample into a suitable glass bottle.

-

Acidify the sample by adding 1 mL of 1.0 N HCl.

-

Seal the bottle and mix thoroughly by swirling.

3. Solid-Phase Extraction (SPE) Procedure

-

Conditioning:

-

Place a C18 SPE cartridge on a vacuum manifold.

-

Rinse the cartridge with 5 mL of acetonitrile.

-

Equilibrate the cartridge with 5 mL of 0.01 N HCl solution. Do not allow the sorbent bed to go dry.

-

-

Sample Loading:

-

Attach a 70 mL reservoir to the cartridge.

-

Transfer the acidified water sample (from step 2.3) into the reservoir.

-

Draw the sample through the cartridge at a flow rate of approximately 4 mL/min using a vacuum.

-

-

Washing:

-

After the entire sample has passed through, rinse the sample bottle with 5 mL of 40% acetonitrile in 0.01 N HCl solution.

-

Pass this rinse solution through the SPE cartridge to wash away interferences.

-

-

Drying:

-

Maintain the vacuum for a minimum of 10 minutes to thoroughly air-dry the cartridge.

-

-

Elution:

-

Place a collection tube inside the vacuum manifold.

-

Elute the retained Diclosulam from the cartridge by passing 6 mL of acetonitrile.

-

4. Post-SPE Processing (for GC/MSD Analysis)

-

Evaporate the eluate to dryness using an evaporator (e.g., TurboVap at ~60 °C).

-

Add 1 mL of acetone to reconstitute the residue.

-

For derivatization, add 25 µL of triethylamine and 25 µL of iodoethane.

-

Seal the tube, sonicate for ~10 seconds, and vortex to mix. Allow the reaction to proceed for at least 30 minutes at room temperature.

-

The derivatized sample is then processed for final analysis by GC/MSD.

Diagram 1: SPE Workflow for Diclosulam in Water

Caption: Workflow for Solid-Phase Extraction of Diclosulam from Water Samples.

Protocol 2: Extraction of Diclosulam from Soil Samples

This protocol is based on EPA method GRM 96.22.R1 for the analysis of Diclosulam in soil.[4]

1. Materials and Reagents

-

All reagents from Protocol 1

-

Extraction Solvent: 90% Acetone / 10% 0.1 N HCl

-

Saturated aqueous magnesium acetate solution

-

Neutral Alumina SPE Cartridges

-

Ethyl Acetate

-

3% Acetic Acid in Dichloromethane

-

Centrifuge and tubes

2. Initial Solvent Extraction

-

Weigh 10.0 g of soil into a glass vial.[4]

-

Add 15 mL of the extraction solvent (90% acetone/10% 0.1 N HCl).[4]

-

Shake on a reciprocating shaker for at least 30 minutes.[4]

-

Centrifuge the sample at 2000 rpm for 5 minutes and decant the supernatant into a clean vial.[4]

-

Repeat the extraction on the soil pellet with another 15 mL of extraction solvent, shaking for 15 minutes.[4]

-

Centrifuge again and combine the supernatants.[4]

-

Add 0.5 mL of saturated aqueous magnesium acetate solution to the combined extract, shake for 5 minutes, and centrifuge for 5 minutes.[4]

-

Carefully decant the extract into a new vial, avoiding the viscous lower layer.[4]

-

Concentrate the extract to 1-2 mL using an evaporator.[4]

-

Add 15 mL of 0.01 N HCl, sonicate for 1 minute, and vortex. The sample is now ready for SPE cleanup.[4]

3. C18 Solid-Phase Extraction (SPE) Cleanup

-

Perform the C18 SPE procedure (Conditioning, Loading, Washing, Drying) as described in Protocol 1 (steps 3.1 to 3.4).[4]

-

Elution: Elute Diclosulam and its degradate separately if required by the method. For Diclosulam, the elution solvent is typically acetonitrile-based.[4]

4. Alumina SPE Cleanup (Optional Second Stage)

-

Evaporate the eluate from the C18 step and reconstitute in ethyl acetate.[4]

-

Condition a neutral alumina SPE column with 5 mL of ethyl acetate.[4]

-

Load the reconstituted sample onto the alumina column.[4]

-

Elute the Diclosulam with a solution of 3% acetic acid in dichloromethane.[4]

5. Post-SPE Processing and Analysis

-

The eluate from the final SPE step is evaporated, reconstituted in acetone, and derivatized as described in Protocol 1 (step 4).[4]

-

The final sample is analyzed by GC/MSD.[4]

Diagram 2: Extraction and SPE Workflow for Diclosulam in Soil

Caption: Workflow for Extraction and SPE of Diclosulam from Soil Samples.

Data Presentation: Method Performance

The following tables summarize the quantitative performance data for the described analytical methods.

Table 1: Method Performance for Diclosulam in Water

| Parameter | Value | Analytical Method | Reference |

|---|---|---|---|

| Matrix | Ground, Surface, Tap Water | GC/MSD | |

| SPE Sorbent | Octadecyl (C18) | GC/MSD | |

| Limit of Quantitation (LOQ) | 0.10 ng/mL | GC/MSD | |

| Limit of Detection (LOD) | 0.006 ng/mL (Calculated) | GC/MSD |

| Validated Concentration Range | 0.10 to 20 ng/mL | GC/MSD | |

Table 2: Method Performance for Diclosulam in Soil

| Parameter | Value | Analytical Method | Reference |

|---|---|---|---|

| Method 1 (GC/MSD) | |||

| SPE Sorbent | C18 & Neutral Alumina | GC/MSD | [4] |

| Limit of Quantitation (LOQ) | 1.0 ng/g | GC/MSD | [4] |

| Validated Concentration Range | 1.0 to 120 ng/g | GC/MSD | [4] |

| Method 2 (HPLC) | |||

| Extraction Solvent | Acetonitrile : 1 N HCl (9:1) | HPLC-PDA | [1] |

| Recovery (at 0.5 & 1.0 ppm) | > 70% | HPLC-PDA | [1] |

| Method 3 (HPLC) |

| Recovery (at 0.05-1.0 µg/mL) | 88.3% - 91.7% | HPLC |[3] |

References

Application Note: Analysis of Diclosulam and its Degradation Products by Gas Chromatography-Mass Spectrometry (GC/MS)

Introduction

Diclosulam is a triazolopyrimidine sulfonanilide herbicide used for the control of broadleaf weeds in crops such as soybeans and peanuts.[1][2] Its fate in the environment is of significant interest, with soil degradation occurring primarily through microbial pathways.[3][4] Understanding the degradation products and developing robust analytical methods for their detection is crucial for environmental monitoring and ensuring food safety. This application note provides a detailed protocol for the analysis of diclosulam and its primary degradation products in soil matrices using Gas Chromatography-Mass Spectrometry (GC/MS).

The main degradation pathway of diclosulam in soil involves the dealkylation of the ethoxy moiety to form 5-hydroxy-diclosulam (5-OH-diclosulam), which can be further transformed. Another parallel pathway involves the cleavage of the sulfonamide bridge to yield aminosulfonyl triazolopyrimidine (ASTP).[1] A chlorinated analog, 8-chloro-5-hydroxy-diclosulam (8-Cl-diclosulam), has also been identified as a significant metabolite.[1][5]

Degradation Pathway of Diclosulam

The aerobic metabolism of diclosulam in soil leads to the formation of several key degradation products. The primary routes are initiated by the dealkylation of the ethoxy group or the cleavage of the sulfonamide bridge.

Caption: Aerobic soil degradation pathway of Diclosulam.

Quantitative Data Summary

The degradation rate of diclosulam in soil is influenced by environmental conditions. The following table summarizes the dissipation times and the maximum observed concentrations of its major metabolites in soil studies.

| Compound | Parameter | Value | Soil Type(s) | Reference |

| Diclosulam | DT50 (half-life) | 13 - 43 days | Various agricultural soils | [6] |

| DT90 (90% dissipation) | 190 ± 91 days | Nine U.S. and South American soils | [1][5] | |

| 5-OH-Diclosulam | Max. Concentration | >10% of applied | At least one soil type | [1][5] |

| ASTP | Max. Concentration | >10% of applied | At least one soil type | [1][5] |

| 8-Cl-Diclosulam | Max. Concentration | >10% of applied | At least one soil type | [1][5] |

Experimental Protocols

This section details the methodology for the extraction and analysis of diclosulam and its degradation product, ASTP, from soil samples, adapted from established environmental chemistry methods.[7]

Reagents and Materials

-

Solvents: Acetone, Toluene, Acetonitrile (HPLC grade)

-

Reagents: 1.0 N Hydrochloric Acid (HCl), Sodium Chloride (NaCl), Deionized Water

-

Standards: Analytical standards of Diclosulam, ASTP, N-methyl-diclosulam (internal standard), and N-ethyl-diclosulam.[7][8]

-

Solid-Phase Extraction (SPE): C18 SPE columns.[7]

-

Derivatization Agent for ASTP: 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr)

-

Apparatus: Volumetric flasks, pipettes, shaker, vacuum manifold for SPE, gas chromatograph-mass spectrometer (GC/MS).

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of each analytical standard (Diclosulam, ASTP) in acetone in separate 100 mL volumetric flasks.[7]

-

Internal Standard Stock (100 µg/mL): Prepare a 100 µg/mL stock solution of N-methyl-diclosulam in acetone.[8]

-

Internal Standard Spiking Solution (0.20 µg/mL): Dilute the N-methyl-diclosulam stock solution with toluene to achieve a final concentration of 0.20 µg/mL.[7]

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.[8]

Sample Preparation and Extraction

-

Soil Extraction:

-

Solid-Phase Extraction (SPE) Cleanup:

Derivatization

-

Diclosulam: Diclosulam residues are reconstituted in acetone and derivatized to its more volatile ethyl derivative (N-ethyl-diclosulam) for improved chromatographic performance.[7]

-

ASTP: The ASTP fraction is isolated and derivatized to its 2,3,4,5,6-pentafluorobenzyl derivative (N,N-PFB-ASTP) to enhance its volatility and detectability by GC/MS.[7]

GC/MS Analysis

-

Instrument Conditions:

-

Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[10]

-

Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or similar.[10]

-

Column: SH-Rxi-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[11]

-

Injector: Split/splitless, operated in splitless mode.

-

Oven Program: Optimize for separation of target analytes. A typical program might start at 70°C, hold for 2 minutes, ramp to 280°C at 25°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Mass selective detection (MSD) in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[7][12]

-

-

Quantitation:

-

Reconstitute the final derivatized extracts in the toluene solution containing the N-methyl-diclosulam internal standard.[7]

-

Inject the sample into the GC/MS.

-

Identify and quantify the target analytes based on their retention times and characteristic mass fragments relative to the calibration standards.

-

GC/MS Analysis Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis for the determination of Diclosulam and its degradation products.

Caption: Workflow for GC/MS analysis of Diclosulam.

The described GC/MS method provides a robust and sensitive approach for the simultaneous determination of diclosulam and its major degradation products in soil. Proper sample preparation, including extraction, cleanup, and derivatization, is critical for achieving accurate and reliable results. This application note serves as a comprehensive guide for researchers and analytical scientists involved in the environmental monitoring of this herbicide. The use of mass selective detection ensures high selectivity, minimizing interferences from complex soil matrices.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]

- 3. Advances in Weed Science [awsjournal.org]

- 4. scielo.br [scielo.br]

- 5. Aerobic metabolism of diclosulam on U.S. and South American soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 9. ijcmas.com [ijcmas.com]

- 10. agilent.com [agilent.com]

- 11. shimadzu.com [shimadzu.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Note and Protocol: Preparation of Diclosulam Analytical Standard Solutions for Chromatography

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Diclosulam (CAS No. 145701-21-9) is a triazolopyrimidine sulfonanilide herbicide used to control broadleaf weeds in various crops.[1][2] Accurate quantitative analysis of Diclosulam in environmental and agricultural samples is crucial for regulatory compliance, environmental monitoring, and residue studies. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose, and the accuracy of HPLC results is fundamentally dependent on the precise preparation of analytical standard solutions.

This document provides a detailed protocol for the preparation of Diclosulam primary stock and working standard solutions for use in chromatographic analysis. Adherence to this protocol will help ensure the accuracy, precision, and reliability of analytical data.

2. Physicochemical Properties of Diclosulam

A summary of the key physicochemical properties of Diclosulam is presented in the table below.

| Property | Value | Reference |

| CAS Number | 145701-21-9 | [1][2][3][4] |